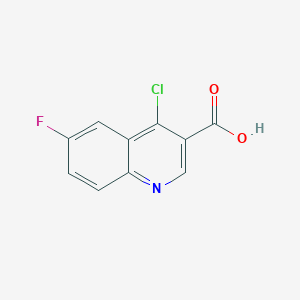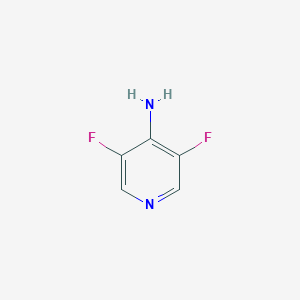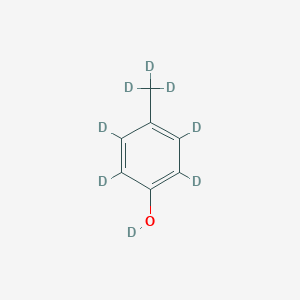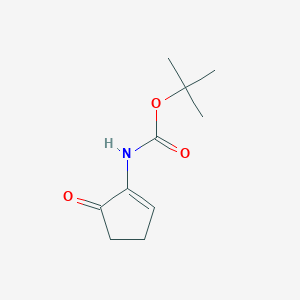
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as DNA polymerase and topoisomerase. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent anticancer and anti-inflammatory properties. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)). One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized using a variety of methods, including the reaction of 1,1-dimethylethyl carbamate with cyclopentanone in the presence of a catalyst. Another method involves the reaction of 1,1-dimethylethanol with cyclopentanone in the presence of a catalyst and subsequent reaction with phosgene.
Aplicaciones Científicas De Investigación
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI)) has been extensively researched for its potential applications in various fields. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Propiedades
Número CAS |
170883-37-1 |
|---|---|
Nombre del producto |
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
tert-butyl N-(5-oxocyclopenten-1-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h5H,4,6H2,1-3H3,(H,11,13) |
Clave InChI |
DTNXUGWPFJXFML-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CCCC1=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CCCC1=O |
Sinónimos |
Carbamic acid, (5-oxo-1-cyclopenten-1-yl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



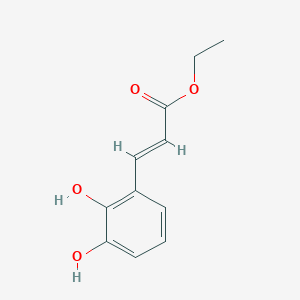
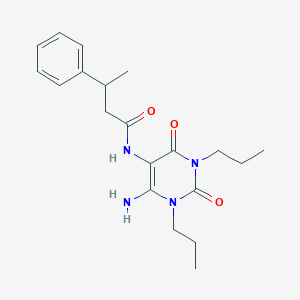
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
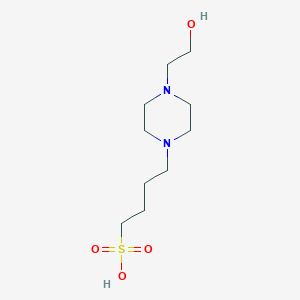
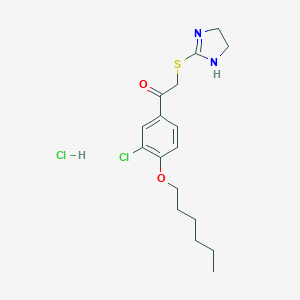
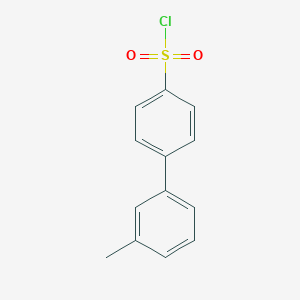
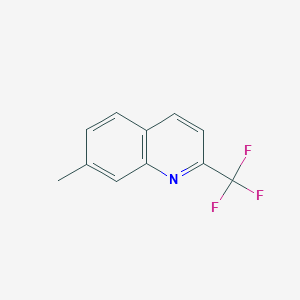
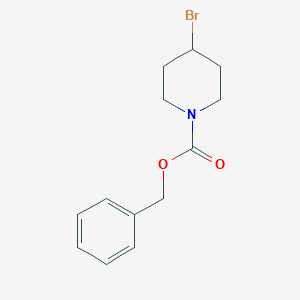
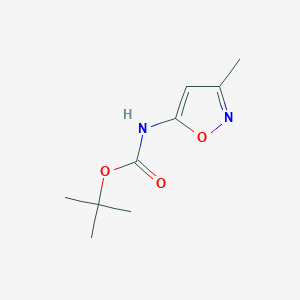
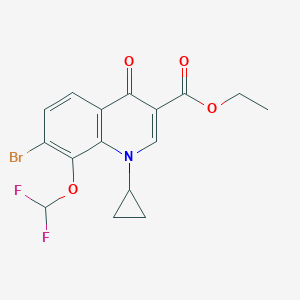
![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)
